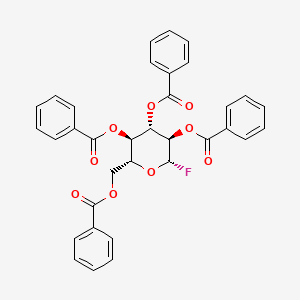

2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C34H27FO9 and its molecular weight is 598.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.

Mode of Action

It’s known that similar compounds can form oxonium intermediates upon deacetylation, which can then be attacked by water molecules to form corresponding glucopyranose .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbohydrate metabolism. It may influence the synthesis of disaccharides and glucose-6-phosphate , which are crucial components of various metabolic pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage temperature .

Biologische Aktivität

2,3,4,6-Tetra-O-benzoyl-1-deoxy-1-fluoro-beta-D-glucopyranoside is a fluorinated glucopyranoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structural modifications enhance its interaction with biological targets, making it a subject of various studies focusing on its pharmacological properties.

This compound is characterized by the presence of four benzoyl groups and a fluorine atom at the anomeric position. The molecular formula is C34H36O6F, and it possesses a molecular weight of approximately 570.65 g/mol. The fluorine substitution is particularly significant as it can influence the compound's biological activity by enhancing lipophilicity and altering metabolic stability.

Antiviral Properties

Recent studies have indicated that derivatives of glucopyranosides exhibit antiviral activity, particularly against viruses such as Influenza A. In one study, compounds structurally similar to this compound demonstrated inhibition of viral neuraminidase, which is crucial for viral replication and release from host cells. The IC50 values for related compounds ranged from 8 to 101 µM, indicating moderate antiviral efficacy .

Antibacterial Activity

The antibacterial properties of carbohydrate derivatives have been well-documented. For instance, compounds with similar structures have shown effective bactericidal activity against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that the presence of benzoyl groups enhances the antibacterial efficacy by improving membrane permeability and interaction with bacterial cell walls .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies have shown that while some derivatives exhibit promising antibacterial and antiviral activities, they also possess varying degrees of cytotoxicity towards human cell lines (e.g., HepG2 cells). The evaluation revealed that certain modifications could lead to reduced cytotoxic effects while maintaining biological activity .

Case Study 1: Antiviral Activity Against Influenza A

A study focused on synthesizing glucopyranoside derivatives showed that certain modifications led to enhanced inhibitory effects against H1N1 influenza virus. The compound's ability to inhibit viral neuraminidase was tested using a double-reciprocal Lineweaver–Burk plot analysis, indicating a noncompetitive inhibition pattern .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Noncompetitive inhibition |

| Oseltamivir | 0.1 | Competitive inhibition |

Case Study 2: Bactericidal Activity

Research on the bactericidal properties of carbohydrate derivatives highlighted the effectiveness of compounds like this compound against Gram-positive and Gram-negative bacteria. The study utilized the PASS program to predict biological activity spectra and confirmed significant bactericidal effects in vitro .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-fluorooxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27FO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCLZCQOHOGFK-CMPUJJQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27FO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.